molecular formula C8H16Si B162402 (Triethylsilyl)acetylene CAS No. 1777-03-3

(Triethylsilyl)acetylene

Cat. No.: B162402
CAS No.: 1777-03-3
M. Wt: 140.3 g/mol
InChI Key: FWSPXZXVNVQHIF-UHFFFAOYSA-N
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Description

(Triethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne. It undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . Rhodium-catalyzed dimerization of this compound has also been reported .


Synthesis Analysis

This compound undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It also participates in microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .


Chemical Reactions Analysis

This compound undergoes Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to yield synthetically useful unsymmetrical diynes . It is also used in Sonogashira couplings as the equivalent of acetylene . Using this protected alkyne, as opposed to acetylene itself, prevents further coupling reactions .


Physical and Chemical Properties Analysis

This compound is a colorless transparent liquid at room temperature . Its refractive index is 1.433 (lit.) and its density is 0.783 g/mL at 25 °C (lit.) .

Scientific Research Applications

Hydrosilylation Catalysts

(Triethylsilyl)acetylene has been studied in the context of hydrosilylation reactions. For instance, Okamoto et al. (2002) explored the use of a novel catalyst for the vapor-phase hydrosilylation of acetylene with trichlorosilane or trimethoxysilane, highlighting the catalyst's active and thermally stable nature (Okamoto, Kiya, Yamashita, & Suzuki, 2002).

Cross-Coupling Reactions

Marino and Nguyen (2002) investigated the Cadiot-Chodkiewicz cross-coupling reaction using bulky trialkylsilyl-protected alkynes, including triethylsilyl acetylenes. This study emphasized the synthesis of unsymmetrical diynes, showcasing the utility of triethylsilyl acetylenes in such reactions (Marino & Nguyen, 2002).

NMR Spectroscopy and Molecular Structure

Kamieńska‐Trela (1980) focused on the NMR spectroscopy of completely 13C-labelled diacetylene and its bis(triethylsilyl) derivative. This research provided insights into the spin–spin couplings and electronic changes in these molecules, contributing to a deeper understanding of their molecular structure (Kamieńska‐Trela, 1980).

Radical Addition and Reduction Reactions

Miura, Oshima, & Utimoto (1993) examined the triethylborane induced radical addition of various organosilanes to acetylenes, including the use of triethylsilyl acetylene. Their research delved into the hydrosilylation and stereochemical aspects of these reactions (Miura, Oshima, & Utimoto, 1993).

Anionic Polymerization and Click Chemistry

Touris, Mays, & Hadjichristidis (2011) synthesized and characterized novel anionic acetylene-functionalized initiators, including 5-triethylsilyl-4-pentynyllithium. This work highlighted the potential of these initiators in the polymerization of various monomers and their application in click chemistry, demonstrating the versatility of triethylsilyl acetylene in polymer science (Touris, Mays, & Hadjichristidis, 2011).

Dehydrocondensation and Organometallic Chemistry

Voronkov et al. (1984) investigated the dehydrocondensation of trialkylsilanes with acetylene and monosubstituted acetylenes, providing significant insights into the synthesis and reaction mechanisms of trialkyl(organylethynyl)silanes (Voronkov, Ushakova, Tsykhanskaya, & Pukhnarevich, 1984).

Synthesis of Carbon-Rich Compounds

Diederich (1994) explored the preparation of acetylenic molecular and polymeric carbon allotropes and carbon-rich nanometre-sized structures. This research is significant in the context of materials science, highlighting the role of acetylenes like triethylsilyl acetylene in the development of new materials with unique properties (Diederich, 1994).

Mechanism of Action

Target of Action

(Triethylsilyl)acetylene, also known as Ethynyltriethylsilane, is a bulky trialkylsilyl-protected alkyne . Its primary targets are various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reactions .

Mode of Action

This compound undergoes Cadiot-Chodkiewicz cross-coupling reactions with various bromoalkynes to yield synthetically useful unsymmetrical diynes . This reaction is facilitated by the bulky trialkylsilyl group, which acts as a protective group for the alkyne . The trialkylsilyl group can then be cleaved off with reagents such as TBAF or DBU to form phenylacetylene derivatives .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Cadiot-Chodkiewicz cross-coupling reaction . This reaction leads to the formation of unsymmetrical diynes, which are valuable building blocks in organic synthesis . These diynes can be further processed in various reactions, leading to a wide range of downstream effects.

Result of Action

The result of this compound’s action is the formation of unsymmetrical diynes through the Cadiot-Chodkiewicz cross-coupling reaction . These diynes are synthetically useful and can serve as precursors to a variety of other compounds in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Cadiot-Chodkiewicz cross-coupling reaction can be affected by the reaction conditions, such as temperature and solvent . Additionally, the stability of this compound can be influenced by storage conditions .

Safety and Hazards

(Triethylsilyl)acetylene is classified as a flammable liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding inhalation of vapor or mist, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers Several papers have been published on the topic of this compound. For example, a paper titled “Recent Synthetic and Catalytic Applications of Group 4 Metallocene Bis (trimethylsilyl)acetylene Complexes” discusses new reactions of group 4 metallocene bis(trimethylsilyl)acetylene complexes . Another paper titled “Base-catalyzed addition of silylacetylenes to ketones: a route to …” discusses the base-catalyzed addition of alkynylsilanes to ketone derivatives .

Properties

IUPAC Name

triethyl(ethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPXZXVNVQHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348515
Record name (Triethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1777-03-3
Record name (Triethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethylsilyl)acetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of (triethylsilyl)acetylene in organic synthesis?

A1: this compound acts as a versatile reagent in organic synthesis, primarily due to the presence of the terminal alkyne group. [, ] This functionality allows it to participate in various reactions, including:

  • Dehydrocondensation reactions: It readily reacts with trialkylsilanes in the presence of a catalytic system like H2PtCl6 with iodine, lithium iodide, or trialkyliodosilanes. This reaction leads to the formation of alkynylsilanes, showcasing its use in constructing silicon-carbon bonds. []
  • Cadiot-Chodkiewicz coupling: This reaction allows for the coupling of this compound with halogenated alkynes, enabling the synthesis of more complex diynes. [] This is particularly useful for building molecular frameworks with extended conjugation.

Q2: Why is the triethylsilyl group often employed in protecting alkynes?

A2: The triethylsilyl (TES) group acts as a protecting group for the alkyne functionality. This is because:

  • Selective introduction: The TES group can be introduced selectively to the alkyne without affecting other functional groups in a molecule. []
  • Controlled removal: The TES group can be easily removed under mild conditions when desired, typically using fluoride sources, to reveal the reactive alkyne for subsequent reactions. []

Q3: Can you explain the use of this compound in the synthesis of cyclopentadienone derivatives?

A3: this compound plays a crucial role in a multistep synthesis of substituted cyclopentadienone rings. [] Here's a simplified overview:

  1. Cyclopentadienone Formation: The modified alkyne can then be utilized in a Hay coupling reaction, ultimately leading to the formation of the desired cyclopentadienone structure. []

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